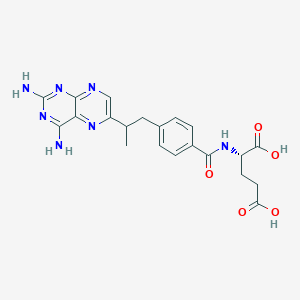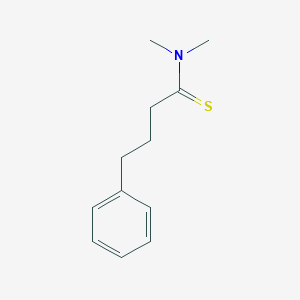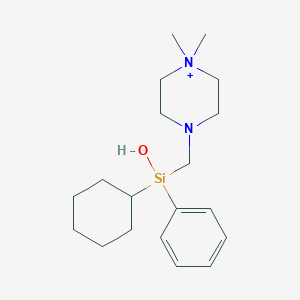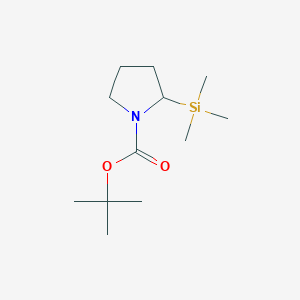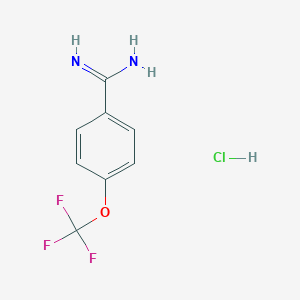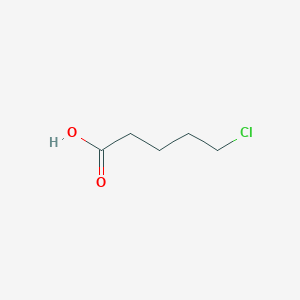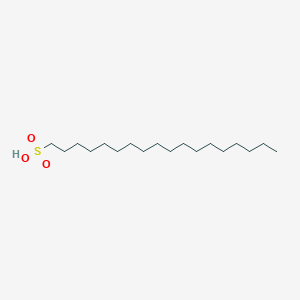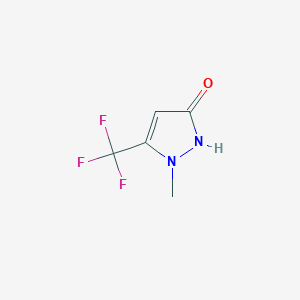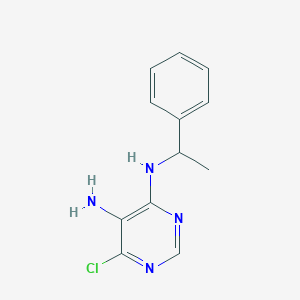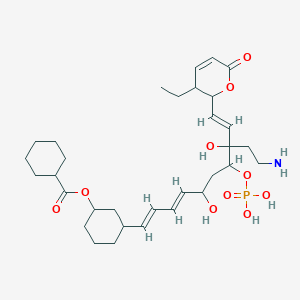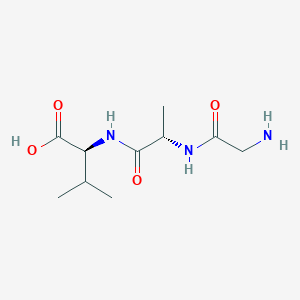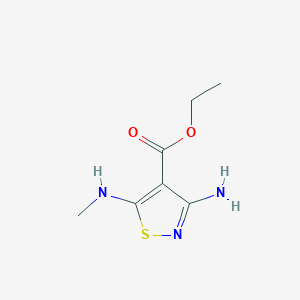
Ethyl 3-amino-5-(methylamino)isothiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-5-(methylamino)isothiazole-4-carboxylate is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. In
Applications De Recherche Scientifique
Ethyl 3-amino-5-(methylamino)isothiazole-4-carboxylate has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, this compound has been shown to possess anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, Ethyl 3-amino-5-(methylamino)isothiazole-4-carboxylate has been found to exhibit anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of Ethyl 3-amino-5-(methylamino)isothiazole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cells. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, Ethyl 3-amino-5-(methylamino)isothiazole-4-carboxylate has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Effets Biochimiques Et Physiologiques
Ethyl 3-amino-5-(methylamino)isothiazole-4-carboxylate has been found to exhibit a range of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Ethyl 3-amino-5-(methylamino)isothiazole-4-carboxylate has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 3-amino-5-(methylamino)isothiazole-4-carboxylate in lab experiments is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying bacterial infections. Additionally, this compound has been found to exhibit anticancer activity against a variety of cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one limitation of using Ethyl 3-amino-5-(methylamino)isothiazole-4-carboxylate in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are numerous future directions for research on Ethyl 3-amino-5-(methylamino)isothiazole-4-carboxylate. One area of interest is the development of new antimicrobial agents based on this compound, which could be used to combat antibiotic-resistant bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 3-amino-5-(methylamino)isothiazole-4-carboxylate and its potential applications in the treatment of inflammatory diseases. Finally, there is a need for more studies on the safety and toxicity of this compound, particularly in animal models, to better understand its potential for use in human medicine.
In conclusion, Ethyl 3-amino-5-(methylamino)isothiazole-4-carboxylate is a promising compound with a range of potential applications in the field of medicinal chemistry. Its broad-spectrum antimicrobial, anticancer, and anti-inflammatory properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in human medicine.
Méthodes De Synthèse
The synthesis of Ethyl 3-amino-5-(methylamino)isothiazole-4-carboxylate involves the reaction of 3-amino-5-(methylamino)isothiazole-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be isolated and purified using standard techniques.
Propriétés
Numéro CAS |
117377-37-4 |
|---|---|
Nom du produit |
Ethyl 3-amino-5-(methylamino)isothiazole-4-carboxylate |
Formule moléculaire |
C7H11N3O2S |
Poids moléculaire |
201.25 g/mol |
Nom IUPAC |
ethyl 3-amino-5-(methylamino)-1,2-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H11N3O2S/c1-3-12-7(11)4-5(8)10-13-6(4)9-2/h9H,3H2,1-2H3,(H2,8,10) |
Clé InChI |
UUKTWZRERZBRIA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SN=C1N)NC |
SMILES canonique |
CCOC(=O)C1=C(SN=C1N)NC |
Synonymes |
4-Isothiazolecarboxylicacid,3-amino-5-(methylamino)-,ethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



